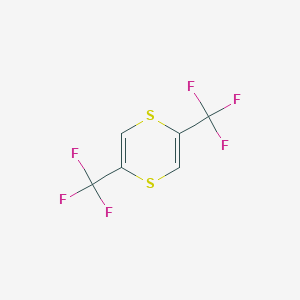
2,5-Bis(trifluoromethyl)-1,4-dithiine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(trifluoromethyl)-1,4-dithiine is an organosulfur compound characterized by the presence of two trifluoromethyl groups attached to a 1,4-dithiine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(trifluoromethyl)-1,4-dithiine typically involves the reaction of 1,4-dithiine with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Bis(trifluoromethyl)-1,4-dithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the trifluoromethyl groups or the dithiine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated dithiine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,5-Bis(trifluoromethyl)-1,4-dithiine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(trifluoromethyl)-1,4-dithiine involves its interaction with molecular targets through its trifluoromethyl groups and dithiine ring. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form strong hydrogen bonds and van der Waals interactions contributes to its potency and specificity .
Comparación Con Compuestos Similares
- 1,4-Bis(trifluoromethyl)benzene
- 2,5-Bis(trifluoromethyl)aniline
- 2,5-Bis(trifluoromethyl)phenylacetic acid
Comparison: 2,5-Bis(trifluoromethyl)-1,4-dithiine is unique due to its dithiine ring, which imparts distinct chemical and physical properties compared to other trifluoromethylated compounds. The presence of sulfur atoms in the ring enhances its reactivity and potential for forming diverse derivatives .
Propiedades
Número CAS |
112629-57-9 |
|---|---|
Fórmula molecular |
C6H2F6S2 |
Peso molecular |
252.2 g/mol |
Nombre IUPAC |
2,5-bis(trifluoromethyl)-1,4-dithiine |
InChI |
InChI=1S/C6H2F6S2/c7-5(8,9)3-1-13-4(2-14-3)6(10,11)12/h1-2H |
Clave InChI |
GAUBOXHKQJTZAS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C(S1)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide](/img/structure/B14305197.png)
![6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305203.png)
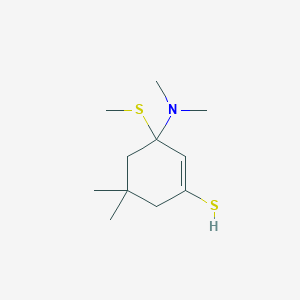
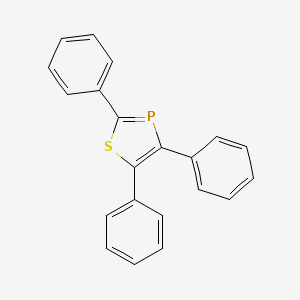
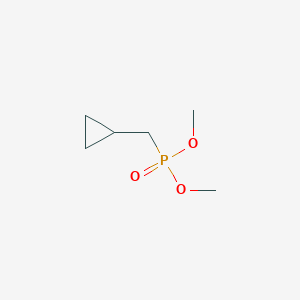
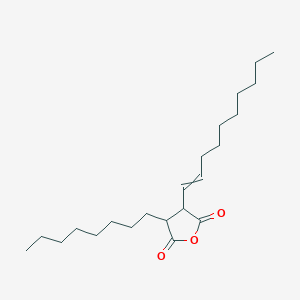
![5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene](/img/structure/B14305231.png)
![Methyl [(dimethoxyphosphanyl)oxy]acetate](/img/structure/B14305233.png)
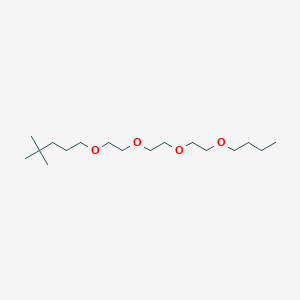
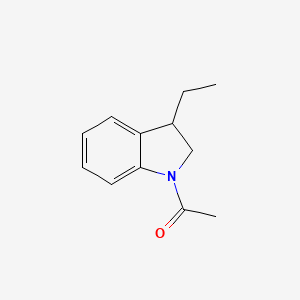


iodanium chloride](/img/structure/B14305256.png)
![3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-1-benzopyran-2-one](/img/structure/B14305260.png)
